![molecular formula C10H11NO4 B6350214 5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-83-1](/img/structure/B6350214.png)
5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
5-Methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, also known as 5-Methyl-3-furylcarboxylic acid (MFCA), is a naturally occurring organic compound that is part of the furan family of molecules. It is a white solid at room temperature and is soluble in water, ethanol, and methanol. MFCA has been found to have a wide range of applications in scientific research, including use as a biochemical reagent, a catalyst, and an enzyme inhibitor.
Scientific Research Applications
MFCA has been used in a variety of scientific research applications. It has been used as a biochemical reagent for the synthesis of various compounds, such as furanones and furan derivatives. It has also been used as a catalyst in the synthesis of organic compounds, such as alcohols and amines. Additionally, MFCA has been used as an enzyme inhibitor in studies of enzyme kinetics and as a fluorescent dye in studies of cell metabolism.
Mechanism of Action
Mode of Action
It’s known that the compound undergoes protodeboronation, a radical approach that involves the removal of boron from boronic esters . This process is significant in organic synthesis and could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Given the compound’s structure and the known reactions it undergoes, it’s plausible that it might interact with pathways involving boronic esters
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given the compound’s potential interactions with boronic esters, it may influence processes in which these compounds play a role . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect a molecule’s stability and its interactions with biological targets. Specific information on how such factors influence the action of mfcd19706999 is currently unavailable .
Advantages and Limitations for Lab Experiments
The use of MFCA in lab experiments offers several advantages. It is a relatively inexpensive and easily accessible compound, and it is stable in a variety of solvents. Additionally, it is non-toxic and non-carcinogenic, making it a safe reagent to use in lab experiments. However, there are some limitations to using MFCA. It is not very soluble in organic solvents, and it is not very reactive to other compounds. Additionally, it is not very stable in the presence of light or heat.
Future Directions
There are a variety of potential future directions for the use of MFCA in scientific research. It could be used in the development of new drugs and therapeutics, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, it could be used in the development of new catalysts and enzyme inhibitors, as it has been found to be an effective inhibitor of enzymes. Finally, it could be used in the development of new fluorescent dyes, as it has been found to be a highly fluorescent compound.
Synthesis Methods
MFCA can be synthesized from the reaction of 5-methyl-2-furylmethanol with carbon dioxide in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of 100-110°C for a period of 1-2 hours. The product is then purified by recrystallization from an ethanol/water solution.
properties
IUPAC Name |
5-methyl-3-(5-methylfuran-2-yl)-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-3-4-8(14-6)7-5-10(2,9(12)13)15-11-7/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTMKAQEDXSSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NOC(C2)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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